6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine
Description
6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a chlorine atom at position 6 and a methyl group at position 2.
Properties
Molecular Formula |
C7H6ClN3S |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
6-chloro-2-methylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN3S/c1-3-10-4-2-5(8)12-6(4)7(9)11-3/h2H,1H3,(H2,9,10,11) |
InChI Key |
MQTXPHWVLXHLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)N)SC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be chlorinated and methylated to obtain the desired compound . Another approach involves the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization and subsequent chlorination and methylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The choice of reagents and reaction conditions can be optimized for scalability, yield, and cost-effectiveness. Common industrial reagents include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Cyclization Reactions: Cyclization can be facilitated by heating with appropriate catalysts or under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Synthesis of 6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine
The synthesis of this compound typically involves microwave-assisted chemical processes that enhance yield and reduce reaction times. For instance, the synthesis of thieno[3,2-d]pyrimidin-4-amines has been optimized to produce derivatives with anticancer properties effectively. In one study, the compound was synthesized through a two-step process involving the reaction of starting materials under controlled conditions to yield high-purity products suitable for biological evaluation .
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative activity against human colorectal cancer cell lines such as HT-29 and Caco-2. At concentrations of 5 µM and 10 µM, the compound showed comparable inhibitory effects to established anticancer agents like MPC-6827, with inhibition rates reaching up to 60% at higher concentrations after 72 hours of treatment .
Selective Inhibition
The compound has also been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are critical in regulating cell signaling pathways associated with cancer and neurodegenerative diseases. The selectivity and potency of this compound make it a valuable tool for further investigations into therapeutic applications targeting these kinases .
Case Study: Colorectal Cancer Cell Lines
In a comparative study evaluating various thieno[3,2-d]pyrimidin-4-amines, this compound was highlighted for its ability to induce significant growth inhibition in both HT-29 and Caco-2 cells. The results indicated that modifications at specific positions within the thienopyrimidine scaffold could enhance biological activity, suggesting avenues for further structural optimization .
Case Study: Selective Kinase Inhibition
Another study focused on the identification of thienylpyrimidines as selective inhibitors for PI5P4Kγ demonstrated that compounds similar to this compound could effectively modulate signaling pathways implicated in cancer progression and neurodegenerative conditions. The findings underscored the importance of structure-activity relationships in developing potent therapeutic agents from this chemical class .
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Thienopyrimidines
(a) 6-Bromo-2-methylthieno[3,2-d]pyrimidin-4-amine
- Structure : Bromine replaces chlorine at position 5.
- Properties : Higher molar mass (244.11 g/mol, C₇H₆BrN₃S) due to bromine’s atomic weight. Bromine’s larger atomic radius and polarizability enhance reactivity in nucleophilic aromatic substitution (SNAr) compared to chlorine, making it a better leaving group .
- Applications: Brominated analogs are common intermediates for cross-coupling reactions (e.g., Suzuki or Sonogashira) to introduce aryl/alkynyl groups .
(b) 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
- Structure : Dual halogenation (Br at position 6, Cl at position 4).
- Properties : Increased electrophilicity at position 4 due to chlorine, enabling sequential substitutions. The bromine at position 6 allows further functionalization .
- Synthesis: Prepared via bromination of 4-chlorothieno[3,2-d]pyrimidine using n-BuLi and Br₂ .
Methyl-Substituted Pyrimidines
(a) 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine
- Structure : Methoxy group at position 6, methyl at position 2, and chlorine at position 3.
- Properties: The methoxy group is electron-donating, contrasting with chlorine’s electron-withdrawing effect.
- Applications : Used in pharmaceutical intermediates, emphasizing the role of substituent electronics in drug design .
(b) 6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine
Fused Heterocyclic Analogs
(a) 8-Chloro-7,9-dimethylpyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4-amine
- Structure : Tricyclic core with fused pyrido and furo rings.
- The chlorine and methyl groups modulate allosteric binding, as seen in M4 positive allosteric modulators (PAMs) .
(b) N-Arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine
Substituent Effects
- Chlorine (Position 6) : Enhances electrophilicity, enabling SNAr reactions. Improves binding to electron-rich enzyme pockets (e.g., kinases) .
- Increases metabolic stability by blocking oxidation sites .
- Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability improve X-ray crystallography resolution but may reduce bioavailability due to increased lipophilicity .
Comparative Data Table
Biological Activity
6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 188.66 g/mol. The structure features a thieno-pyrimidine core with a chlorine atom at the 6-position and a methyl group at the 2-position.
Antimicrobial Activity
Research has shown that thienopyrimidine derivatives exhibit significant antimicrobial properties. In a study assessing various thieno[2,3-d]pyrimidine compounds, it was found that the presence of specific substituents at strategic positions enhances their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected compounds were determined, indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 8 | Antibacterial |
| Compound A | 4 | Antibacterial |
| Compound B | 16 | Antimicrobial |
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in breast cancer models. A study highlighted that certain thienopyrimidine derivatives induced apoptosis in T47D human breast cancer cells by inhibiting tubulin polymerization. The most potent derivatives exhibited EC50 values in the low nanomolar range .
| Compound | EC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 0.008 | Breast Cancer |
| Compound C | 0.004 | Breast Cancer |
Enzyme Inhibition
The compound's mechanism of action involves interaction with specific enzymes or receptors. It has been noted for its ability to inhibit phosphoinositide 5-phosphate 4-kinase gamma (PI5P4Kγ), which is crucial in various cellular processes. This inhibition can lead to significant therapeutic implications in diseases linked to PI5P4Kγ dysregulation .
Case Studies
- Study on Antimicrobial Efficacy : A series of thienopyrimidine derivatives were synthesized and tested for antimicrobial activity. Among them, this compound showed promising results against multiple bacterial strains, establishing its potential as an antimicrobial agent .
- Anticancer Mechanism : In vitro studies demonstrated that the compound effectively induced apoptosis in cancer cell lines through tubulin polymerization inhibition. This mechanism was further validated in animal models where significant tumor reduction was observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
